molecular formula C18H20N2O4 B5773554 3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide

3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide

Cat. No. B5773554
M. Wt: 328.4 g/mol
InChI Key: SHKBBBXOYIZASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide, commonly known as DMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. DMMA is a derivative of the benzimidazole family and has been synthesized using various methods.

Mechanism of Action

DMMA exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and cancer development. DMMA also inhibits the activity of tyrosine kinase, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
DMMA has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis. DMMA has been found to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.

Advantages and Limitations for Lab Experiments

DMMA has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water may pose a challenge for certain experiments. DMMA also requires further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for DMMA research. One potential direction is to study its potential use as a therapeutic agent for Parkinson's disease. Another direction is to explore its anti-cancer and anti-inflammatory effects in vivo. Further studies are also needed to determine its safety and efficacy in humans. Additionally, the development of more efficient synthesis methods for DMMA may facilitate its use in scientific research.
Conclusion:
In conclusion, DMMA is a chemical compound that has shown potential applications in scientific research. Its ease of synthesis and low toxicity make it an attractive candidate for further studies. DMMA has been found to exhibit anti-cancer and anti-inflammatory properties, and its potential use as a therapeutic agent for Parkinson's disease warrants further investigation. However, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

DMMA can be synthesized using various methods, including the reaction of 3,4-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzoyl isothiocyanate in the presence of a base. The product obtained is then reacted with benzyl chloroformate to yield DMMA.

Scientific Research Applications

DMMA has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-cancer and anti-inflammatory properties. DMMA has also been studied for its potential use as a therapeutic agent for Parkinson's disease.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-4-6-13(7-5-12)10-17(21)24-20-18(19)14-8-9-15(22-2)16(11-14)23-3/h4-9,11H,10H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKBBBXOYIZASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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